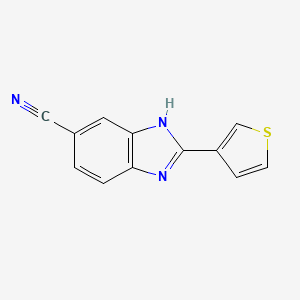

![molecular formula C25H24N4OS B2724388 N-苄基-2-[4-(苄基氨基)喹唑啉-2-基]硫醚基-N-甲基乙酰胺 CAS No. 422531-95-1](/img/structure/B2724388.png)

N-苄基-2-[4-(苄基氨基)喹唑啉-2-基]硫醚基-N-甲基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazoline derivatives, such as “N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide”, often involves the reaction of amines with cyanoacetates . For instance, the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates can yield cyanoacetamide derivatives . The synthesis of these compounds can be carried out under different reaction conditions .Molecular Structure Analysis

The molecular structure of “N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide” is based on a quinazoline scaffold . Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms) .Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For instance, they can participate in C-H/N-H bond activation reactions . They can also undergo dehydrogenative cyclizations with 2-aminoaryl alcohols and ketones or nitriles to provide quinolines or quinazolines .科学研究应用

合成与药理研究

研究已导致合成具有显著药理活性的新型喹唑啉衍生物。例如,Alagarsamy 等人。(2007) 报道了新型 4-苄基-1-取代-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮的合成,显示出有希望的 H1 抗组胺活性,且镇静作用最小,表明有潜力作为新型 H1 抗组胺药 [V. Alagarsamy, V. Solomon, M. Murugan, 2007]。

抗菌和抗病毒特性

Geesi (2020) 探索了一种新的 2-苄基硫代基-3-(4-氟苯基)-6-甲基-3H-喹唑啉-4-酮,展示了其合成和对细菌菌株的评估,为抗菌研究领域做出了贡献 [Mohammed H. Geesi, 2020]。此外,新型喹唑啉酮衍生物已显示出对多种呼吸道和生物防御病毒的抗病毒活性,突出了它们在抗病毒药物开发中的潜力 [P. Selvam, Paulchamy Vijayalakshimi, D. Smee, B. Gowen, J. Julander, C. Day, D. Barnard, 2007]。

抗癌活性

对喹唑啉衍生物的研究也揭示了它们的抗癌潜力。Bolakatti 等人。(2020) 设计并合成了新型苯并[d]噻唑基取代的 2-喹诺酮杂化物,显示出显着的抗癌活性,为开发潜在抗癌剂提供了见解 [G. Bolakatti, M. Palkar, M. Katagi, Girish Hampannavar, R. Karpoormath, Shilpa Ninganagouda, A. Badiger, 2020]。

光动力治疗

Mikra 等人。(2022) 合成了在紫外线辐射下对质粒 DNA 具有光活性的喹唑啉-4(3H)-酮,表明有潜力开发光化学或光动力疗法 [Chrysoula Mikra, Maria Bairaktari, Marina-Theodora Petridi, A. Detsi, K. Fylaktakidou, 2022]。

作用机制

Target of Action

The primary target of N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide, also known as GNF-Pf-768, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to be a member of the major facilitator superfamily (MFS) .

Mode of Action

N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide interacts with its target, pfmfr3, and induces resistance in parasites from different genetic backgrounds when exposed to sublethal concentrations of the compound .

Biochemical Pathways

The compound affects the mitochondrial transport pathways in Plasmodium falciparum parasites. It is suggested that pfmfr3 plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .

Result of Action

The molecular and cellular effects of N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide’s action include decreased sensitivity to the compound itself and other compounds that have a mitochondrial mechanism of action .

Action Environment

falciparum parasites in the low nanomolar to low micromolar range .

未来方向

The future directions for research on “N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide” and similar compounds could involve further exploration of their anti-angiogenesis activities . Additionally, the development of more efficient synthesis methods and the investigation of other potential biological activities could also be areas of future research .

属性

IUPAC Name |

N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4OS/c1-29(17-20-12-6-3-7-13-20)23(30)18-31-25-27-22-15-9-8-14-21(22)24(28-25)26-16-19-10-4-2-5-11-19/h2-15H,16-18H2,1H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECRVJDNGKKFTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2724309.png)

![N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2724310.png)

![2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724311.png)

![1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2724313.png)

methanone](/img/structure/B2724314.png)

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B2724320.png)

![7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B2724321.png)

![N-allyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2724324.png)

![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide](/img/structure/B2724325.png)